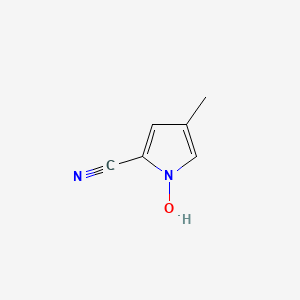![molecular formula C8H20N2O2 B13753542 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine CAS No. 70939-81-0](/img/structure/B13753542.png)
1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine is an organic compound with the molecular formula C10H24N2O3 It is a derivative of propanamine and is characterized by the presence of two amino groups and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine typically involves the reaction of diethylene glycol with 3-aminopropylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of a solvent such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological processes and as a reagent in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with target molecules, influencing their activity. The ether linkage provides flexibility to the molecule, allowing it to interact with various biological pathways.
Comparison with Similar Compounds
Diethylene glycol, di(3-aminopropyl) ether: Similar in structure but with different functional groups.
3-(2-[2-(3-Aminopropoxy)ethoxy]ethoxy)propylamine: Another compound with a similar backbone but different substituents.
Uniqueness: 1-[2-(2-Aminopropoxy)ethoxy]propan-2-amine is unique due to its specific combination of amino groups and ether linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
70939-81-0 |
|---|---|
Molecular Formula |
C8H20N2O2 |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-[2-(2-aminopropoxy)ethoxy]propan-2-amine |
InChI |
InChI=1S/C8H20N2O2/c1-7(9)5-11-3-4-12-6-8(2)10/h7-8H,3-6,9-10H2,1-2H3 |
InChI Key |
VTAMQDCTAXRISX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOCC(C)N)N |
Related CAS |
70939-81-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-[(3-Indolyl)methylene]-1-(1-naphthyl)ethylamine](/img/structure/B13753471.png)
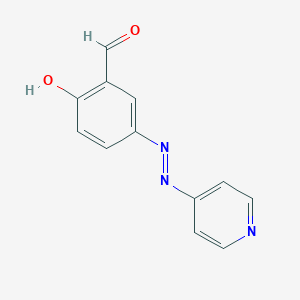
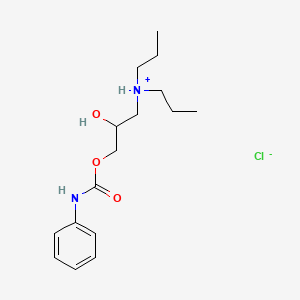


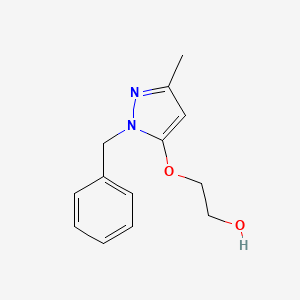

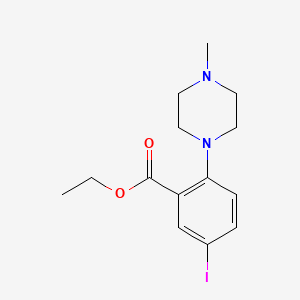
![3-[4-[(4S,4aS,9bR)-8,9b-dimethyl-3-oxo-1,2,4,4a-tetrahydrodibenzofuran-4-yl]-4-acetylpiperazin-4-ium-1-yl]propanamide;hydrochloride](/img/structure/B13753517.png)
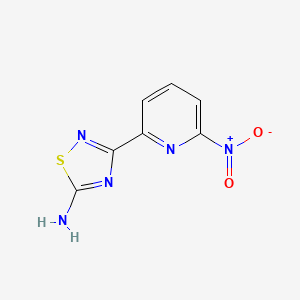

![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
![[(3,5-Dichlorophenyl)methylidene]propanedinitrile](/img/structure/B13753533.png)
